5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with a pyridine derivative followed by cyclization with a suitable reagent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyrimidine: Explored for its antiviral activities.
Uniqueness
5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is unique due to its specific structural features, which confer distinct biological activities
Biological Activity
5-Cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex bicyclic structure that includes a pyrazole moiety, which is often associated with various biological activities. Its molecular formula is C18H22N4O2, and it exhibits several functional groups that contribute to its pharmacological properties.
Research indicates that compounds with similar structures can act through multiple pathways:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, compounds structurally related to 5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole have demonstrated IC50 values indicating effective growth inhibition in vitro .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of related compounds and their mechanisms:
Compound Name | Activity Type | IC50 (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|---|
5-Cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole | Antiproliferative | TBD | Various Cancer Lines | CDK Inhibition |
Similar Pyrazoles | Antitumor | 0.023 - 0.12 | SGC-7901 | Tubulin Polymerization Inhibition |
Another Analog | Anticancer | 0.067 | HCT116 | Aurora-A Kinase Inhibition |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Antiproliferative Studies : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines such as SGC-7901 and HCT116. The most potent compounds exhibited IC50 values as low as 0.023 µM, indicating strong antiproliferative activity .
- Mechanistic Insights : In vitro assays demonstrated that certain derivatives could inhibit tubulin polymerization, which is critical for mitosis. This mechanism is similar to that of established chemotherapeutic agents like combretastatin A-4 .
- In Vivo Efficacy : Preliminary in vivo studies using animal models have shown promising results in tumor reduction when treated with pyrazole derivatives, although specific data on 5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole remains limited.
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-cyclohexyl-1-methyl-3-pyridin-3-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C17H22N4O2/c1-20-15-13(14(19-20)11-6-5-9-18-10-11)16(22)21(17(15)23)12-7-3-2-4-8-12/h5-6,9-10,12-15,19H,2-4,7-8H2,1H3 |
InChI Key |
NHKATZPGLBLILP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(N1)C3=CN=CC=C3)C(=O)N(C2=O)C4CCCCC4 |
Origin of Product |
United States |
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